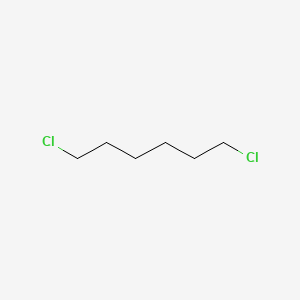

1,6-Dichlorohexane

Descripción general

Descripción

1,6-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a colorless liquid that is primarily used as a chemical intermediate in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,6-Dichlorohexane can be synthesized through the chlorination of hexane or by the reaction of 1,6-hexanediol with hydrogen chloride gas. One common method involves the following steps :

- In a reaction flask equipped with an oil-water separator and condenser, add 400 grams of water, 5 grams of ammonium chloride, and 500 grams of 1,6-hexanediol.

- Heat the mixture to 50°C and start passing hydrogen chloride gas.

- As the reaction progresses, the solution becomes milky white. Continue passing hydrogen chloride gas and increase the temperature to 110°C.

- Reflux the mixture for 3 hours, during which the reaction mixture separates into two layers.

- Collect the upper oil layer, which contains this compound with a purity of 99.6% and a yield of 96%.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors and precise control of temperature and reagent concentrations .

Análisis De Reacciones Químicas

1,6-Dichlorohexane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation and Reduction Reactions: While this compound itself is relatively stable, it can participate in oxidation or reduction reactions under specific conditions. For instance, it can be reduced to hexane using strong reducing agents.

Cross-Linking Reactions: this compound can act as a cross-linker in polymerization reactions, forming networks with other monomers.

Aplicaciones Científicas De Investigación

Analytical Chemistry

1,6-Dichlorohexane serves as a solvent in electrochemical studies, particularly in the investigation of ion transfer processes across liquid-liquid interfaces. Its lower permittivity and wider potential window compared to other solvents make it suitable for studying the thermodynamic parameters of ionic species transfer.

Case Study: Ion Transfer Studies

- Objective: To determine the standard Gibbs energy of transferred ionic species using this compound.

- Methodology: Voltammetric studies were conducted at the water/1,6-Dichlorohexane interface.

- Findings: The diffusion coefficient of transferred ions was measured, revealing significant insights into the partition coefficients of various drugs, such as diclofenac and dibucaine .

| Parameter | Value |

|---|---|

| Diffusion Coefficient | for diclofenac |

| Standard Transfer Potential | for TMA+ |

Environmental Science

In environmental applications, this compound has been studied for its role in bioremediation processes. Certain strains of bacteria can degrade this compound, making it a target for bioremediation strategies aimed at cleaning up contaminated sites.

Case Study: Biodegradation

- Organism: A strain of Acinetobacter sp. was isolated from activated sludge capable of degrading this compound.

- Results: This strain demonstrated effective growth using this compound as a sole carbon source and quantitatively released chloride ions during degradation .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate cellular mechanisms. It affects the permeability of nuclear pore complexes (NPCs), thereby influencing nuclear transport.

Case Study: Nuclear Transport Mechanism

- Objective: To assess the impact of this compound on nuclear transport in live cells.

- Methodology: Cells were treated with varying concentrations of this compound to observe changes in nuclear transport receptor localization.

- Findings: Exposure to 5% this compound resulted in increased permeability of NPCs without significantly affecting cell viability or ATP levels .

Material Science

In material science applications, this compound has been explored for its effects on fluorescence properties in organic materials. It enhances fluorescence emissions when used as an underlayer for certain organic compounds.

Case Study: Fluorescence Enhancement

- Materials Used: Biphenyl and naphthalene were studied in conjunction with this compound.

- Results: The presence of this compound significantly increased fluorescence intensity from traps for biphenyl and naphthalene at specific temperatures .

| Material | Fluorescence Intensity Change |

|---|---|

| Biphenyl | Increased by nearly 2x |

| Naphthalene | Enhanced trap emission |

Mecanismo De Acción

The mechanism of action of 1,6-dichlorohexane primarily involves its reactivity as a bifunctional alkylating agent. The chlorine atoms can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This property is exploited in polymer chemistry to create cross-linked networks .

Comparación Con Compuestos Similares

1,6-Dichlorohexane can be compared with other similar compounds such as:

1,2-Dichloroethane: A shorter chain dichloride used primarily as a solvent and in the production of vinyl chloride.

1,4-Dichlorobutane: Another bifunctional alkylating agent used in polymer synthesis.

1,5-Dichloropentane: Similar in structure but with a five-carbon chain, used in organic synthesis.

Uniqueness: this compound’s six-carbon chain and terminal chlorine atoms provide a balance between reactivity and stability, making it particularly useful in creating long-chain polymers and cross-linked materials .

Actividad Biológica

1,6-Dichlorohexane (DCH) is a chlorinated hydrocarbon with various applications in organic synthesis and as an intermediate in chemical production. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the biological effects of this compound, focusing on its interactions with biological systems, toxicity, and potential applications.

This compound is a colorless liquid with a molecular formula of C₆H₁₂Cl₂. It is primarily used as a solvent and reagent in organic chemistry. Its lipophilic nature allows it to partition into biological membranes, which can influence its biological activity.

Toxicity and Safety Profile

This compound has been studied for its toxicological effects. Acute exposure can lead to symptoms such as dizziness, headaches, and respiratory issues. Chronic exposure poses risks of liver and kidney damage due to its metabolic byproducts. The compound's toxicity is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes.

- Acute Toxicity : Studies indicate that DCH can cause central nervous system depression and respiratory distress in high concentrations.

- Chronic Effects : Long-term exposure may lead to hepatotoxicity and nephrotoxicity, as evidenced by elevated liver enzymes in animal studies.

Cellular Mechanisms

Research has shown that this compound interacts with mitochondrial functions. A study highlighted its role in altering mitochondrial bioenergetics, affecting the proton electrochemical gradient () crucial for ATP production. The compound demonstrated dose-dependent effects on respiratory control ratios (RCR) and ADP/O ratios in energized mitochondria:

| Concentration (μM) | RCR Control | RCR DCH | ADP/O Control | ADP/O DCH |

|---|---|---|---|---|

| 2.5 | 7.3 ± 0.6 | 4.9 ± 0.6* | 2.6 ± 0.1 | 2.5 ± 0.2 |

| 5 | 4.1 ± 0.3 | 4.7 ± 0.3 | 1.5 ± 0.1 | 1.7 ± 0.1 |

| 10 | 3.0 ± 0.3* | 2.8 ± 0.3** | - | - |

*Statistical significance indicated (*P < 0.05, **P < 0.01) .

Antioxidant Activity

Interestingly, studies have also explored the use of DCH as a medium for assessing antioxidant activities of various compounds due to its unique interface properties with water:

- Electrochemical Studies : DCH was used to evaluate the transfer potentials of antioxidants from aqueous solutions, revealing its role in enhancing the effectiveness of certain antioxidant compounds .

Environmental Impact

A study investigated the effects of DCH on fluorescence emissions from biphenyl and naphthalene traps, demonstrating that DCH enhances fluorescence intensity when used as an underlayer in thin films:

- Fluorescence Enhancement : The presence of DCH increased the emission peaks significantly at specific temperatures, indicating potential applications in material science .

Pharmacological Applications

Although primarily recognized for its toxicity, there is ongoing research into utilizing chlorinated compounds like DCH in drug delivery systems due to their lipophilicity:

Propiedades

IUPAC Name |

1,6-dichlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVISMSJCKCDOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044409 | |

| Record name | 1,6-Dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,6-dichlorohexane is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [CAMEO] Clear slightly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dichlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

165 °F (USCG, 1999) | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.068 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2163-00-0 | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Dichlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dichlorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dichlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK75382Q85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,6-dichlorohexane?

A: The molecular formula of this compound is C6H12Cl2, and its molecular weight is 155.07 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A: Yes, detailed infrared and Raman spectroscopic data have been reported for this compound, enabling the identification of four different conformers present in the liquid state. []

Q3: Can this compound be used as a solvent for hypercrosslinking reactions?

A: Yes, this compound has been successfully used as a swelling solvent in the preparation of hypercrosslinked poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) columns for chromatography. The choice of solvent affects the pore size distribution and column efficiency. []

Q4: Is this compound suitable for liquid-liquid interface studies?

A: this compound is immiscible with water and forms a stable interface, making it suitable for electrochemical studies at the liquid-liquid interface. It also exhibits a wider potential window compared to 1,2-dichloroethane and nitrobenzene, allowing for the observation of well-defined voltammetric waves for ion transfer and electron transfer. [, ]

Q5: How does the choice of organic solvent affect the properties of polymer shells made by interfacial polycondensation?

A: Using this compound as the solvent in the oil phase during interfacial polycondensation resulted in thicker and less hard polymer shells compared to using diethyl phthalate. This difference is attributed to the varying solubility of the forming membrane in these solvents. []

Q6: Can this compound be used in the synthesis of other compounds?

A: Yes, this compound can be used as a starting material for the synthesis of various compounds. For instance, it has been employed in the synthesis of fatty alcohol-based phosphate esters, with applications in the plastic industry. [] It can also be used to synthesize dihydrate hexamethylene-1,6-disodium dithiosulfate, an anti-reversion agent. []

Q7: Can this compound be polymerized?

A: Yes, this compound can be polymerized with piperazine using Maghnite-H+ as a catalyst. This reaction leads to the formation of polypiperazines, with the catalyst significantly improving the yield compared to uncatalyzed reactions. []

Q8: What analytical techniques are used to characterize this compound?

A: Common analytical techniques used to characterize this compound include infrared and Raman spectroscopy, gas chromatography (GC), and mass spectrometry (MS). [, , ]

Q9: Can this compound be used in electrochemical sensing?

A: Yes, this compound is frequently employed in electrochemical sensing applications involving liquid-liquid interfaces. It has been used to study the electrochemical behavior and detection of various compounds, including catecholamines, diclofenac, and dibucaine, at the water/1,6-dichlorohexane interface. [, , ]

Q10: Can bacteria degrade this compound?

A: Yes, certain bacterial species, such as Acinetobacter sp., can degrade this compound and other haloalkanes. These bacteria possess dehalogenase enzymes that catalyze the removal of halogen atoms from the compound. [, , ]

Q11: Is this compound toxic?

A11: While this Q&A focuses on scientific aspects, it's important to note that this compound can be harmful. Please refer to the material safety data sheet for detailed safety information.

Q12: Are there any alternatives to using this compound?

A: The suitability of alternatives depends on the specific application. For example, other organic solvents like diethyl phthalate can be used in interfacial polycondensation reactions, while other chlorinated hydrocarbons can be used for specific electrochemical studies. [, ]

Q13: What tools are helpful for research on this compound?

A: Tools and resources for efficient research involving this compound include spectroscopic techniques like infrared and Raman spectroscopy, electrochemical methods such as cyclic voltammetry and differential pulse voltammetry, and microscopic techniques like scanning electron microscopy and atomic force microscopy. [, , ]

Q14: How is this compound used in interdisciplinary research?

A: this compound finds applications in various research fields, including analytical chemistry, material science, and environmental science. Its use in studying liquid-liquid interfaces allows for interdisciplinary research in electrochemistry, sensing technology, and the development of new materials. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.